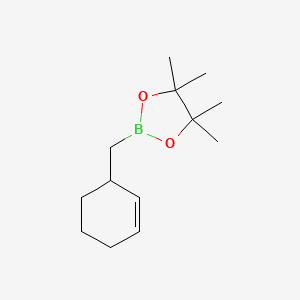
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a cyclohexenylmethyl group attached to a dioxaborolane ring, making it a valuable intermediate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohex-2-enylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield cyclohex-2-enylmethanol, while reduction with LiAlH4 can produce cyclohex-2-enylmethyl alcohol .
Wissenschaftliche Forschungsanwendungen
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boronic esters has shown potential for developing new therapeutic agents, including anticancer and antiviral drugs.
Wirkmechanismus
The mechanism by which 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boronic ester group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohex-2-enylboronic acid
- Cyclohex-2-enylmethylboronic acid
- 4,4,5,5-Tetramethyl-2-(cyclohex-2-enylmethyl)-1,3,2-dioxaborinane
Uniqueness
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines the stability of the dioxaborolane ring with the reactivity of the cyclohexenylmethyl group. This combination makes it a versatile intermediate in organic synthesis, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Biologische Aktivität
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dioxaborolanes characterized by a unique boron-oxygen framework. Its structure can be represented as follows:
- Molecular Formula: C14H22B2O2
- Molecular Weight: 242.14 g/mol
The dioxaborolane ring provides a reactive site that can interact with various biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may modulate several biological pathways:
- Transforming Growth Factor-Beta (TGF-β) Signaling:
- Developmental Biology:
- Protein Interaction:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the dioxaborolane class:
-
Zebrafish Embryo Screening:
A forward chemical screen using zebrafish embryos identified that certain derivatives of dioxaborolanes can cause severe body axis alterations at specific concentrations. This highlights their potential for developmental toxicity assessment and therapeutic applications in regenerative medicine . -
Therapeutic Potential:
Compounds like this compound are being explored for their ability to serve as PROTAC linkers in targeted protein degradation strategies. This approach is promising for treating various cancers by selectively degrading oncogenic proteins .
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
87938-78-1 |
|---|---|
Molekularformel |
C13H23BO2 |
Molekulargewicht |
222.13 g/mol |
IUPAC-Name |
2-(cyclohex-2-en-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h6,8,11H,5,7,9-10H2,1-4H3 |
InChI-Schlüssel |
ZYANTJZQGSGIIU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















